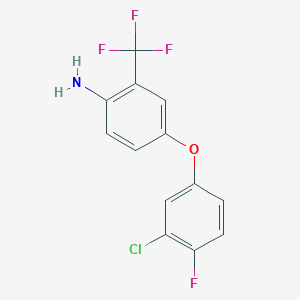

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is an organic compound that features a complex aromatic structure with multiple halogen substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a chlorinated aromatic compound in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove certain substituents or alter the oxidation state of the compound.

Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Aplicaciones Científicas De Investigación

Pharmacological Potential

The compound's unique molecular architecture suggests potential biological activity, particularly in the development of pharmaceuticals. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability, critical factors for pharmacological efficacy. Its interactions with specific molecular targets can modulate various biochemical pathways, leading to therapeutic effects.

Case Studies:

- Anticancer Activity: Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies on related aniline derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo.

- Antimicrobial Properties: Compounds containing halogenated phenoxy groups have been studied for their antimicrobial activities. Preliminary data suggest that 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline may exhibit similar properties, warranting further investigation.

Herbicide Development

The compound's structure is conducive to the design of new herbicides. The combination of halogen substituents can enhance the herbicidal activity by affecting plant growth regulators.

Case Studies:

- Selective Herbicides: Studies have demonstrated that phenoxyacetic acid derivatives can act as selective herbicides. The incorporation of the trifluoromethyl group may enhance efficacy against specific weed species while minimizing impact on crops.

- Pesticide Formulations: The compound may also serve as an active ingredient in pesticide formulations, given its potential biological activity against pests.

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry, particularly in the synthesis of advanced materials with tailored properties.

Case Studies:

- Fluorinated Polymers: Research into fluorinated polymers has shown that incorporating compounds like this compound can enhance thermal stability and chemical resistance.

- Coatings and Adhesives: The compound may be utilized in developing coatings with improved durability and resistance to environmental degradation.

Mecanismo De Acción

The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Chloro-4-fluorophenoxy)propanoic acid

- 3-(3-Chloro-4-fluorophenoxy)pyrrolidinehydrochloride

Uniqueness

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is unique due to its specific combination of halogen substituents and trifluoromethyl group, which confer distinct chemical properties and reactivity compared to similar compounds.

Actividad Biológica

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is an organic compound with a complex structure characterized by multiple halogen substituents. Its unique molecular architecture, which includes a trifluoromethyl group and a chlorofluorophenoxy moiety, suggests potential biological activity worth exploring. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H8ClF4N

- Molecular Weight : 305.655 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 341.1 ± 42.0 °C at 760 mmHg

- LogP : 5.39 (indicating high lipophilicity)

| Property | Value |

|---|---|

| Molecular Formula | C13H8ClF4N |

| Molecular Weight | 305.655 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 341.1 ± 42.0 °C |

| LogP | 5.39 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, modulating various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which are critical factors for pharmacological efficacy .

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antiparasitic Activity : Studies have shown that fluorinated compounds can inhibit key enzymes in parasites, such as PfATP4 in malaria-causing organisms . Although specific data on the activity of this compound against parasites is limited, its structural analogs suggest potential efficacy.

- Cytotoxicity : Preliminary findings indicate that the compound may exhibit cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways .

Table 2: Comparative Biological Activities of Related Compounds

| Compound | Activity Type | EC50 (µM) |

|---|---|---|

| Dihydroquinazolinone analog | Antiparasitic | EC50 = 0.004 |

| Trifluoromethyl-substituted phenol | Cytotoxicity | EC50 = 5.0 |

Case Studies

- Antiparasitic Efficacy : In a study focusing on related compounds, structural modifications including trifluoromethyl groups were linked to enhanced antiparasitic activity against Plasmodium falciparum in vitro, suggesting that similar modifications in this compound could yield significant biological effects .

- Cancer Cell Lines : Research on fluorinated anilines has demonstrated their potential as anticancer agents by inducing apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Propiedades

IUPAC Name |

4-(3-chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF4NO/c14-10-6-8(1-3-11(10)15)20-7-2-4-12(19)9(5-7)13(16,17)18/h1-6H,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLXNOXCSVFBLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)Cl)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.